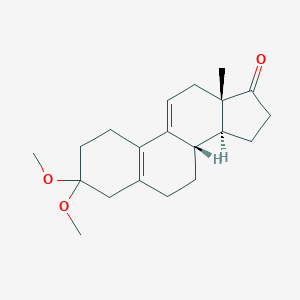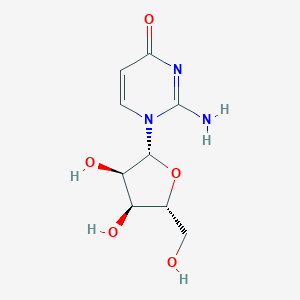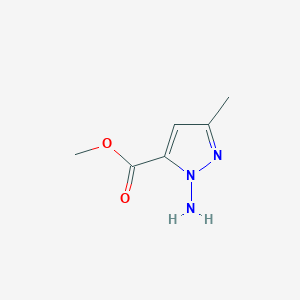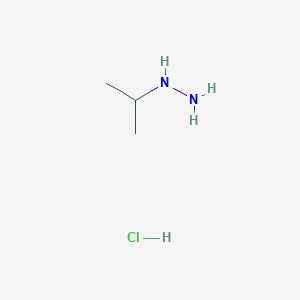
Isopropylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anazocine, also known as azabicyclane or CS-307, is an opioid analgesic belonging to the morphan/benzomorphan family. Developed in the mid-1960s in the United States, it was never marketed. Anazocine is known for its analgesic properties and has been studied for its potential effects and mechanisms .
Mechanism of Action
Target of Action
Isopropylhydrazine hydrochloride is a potent monoamine oxidase inhibitor . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior.
Mode of Action
This compound inhibits the activity of MAOs both directly and by formation of an active metabolite, isopropylhydrazine . The formation of isopropylhydrazine from this compound has been observed without MAOs present . Both this compound and isopropylhydrazine react near the active site of MAOs , preventing them from breaking down monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain.
Pharmacokinetics
Its metabolism likely involves the formation of isopropylhydrazine, an active metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anazocine can be synthesized through a series of chemical reactions involving the formation of its bicyclic structure. The synthesis typically involves the following steps:
Formation of the bicyclic core: This involves cyclization reactions to form the azabicyclo structure.
Functionalization: Introduction of functional groups such as methoxy and phenyl groups to the core structure.
Industrial Production Methods:
Types of Reactions:
Oxidation: Anazocine can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur, especially at the carbonyl groups if present.
Substitution: Various substitution reactions can be performed on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of Anazocine.
Reduction: Reduced forms of Anazocine with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anazocine has been explored in various scientific research contexts:
Chemistry: Studied for its unique bicyclic structure and potential as a synthetic intermediate.
Biology: Investigated for its interactions with biological systems, particularly its analgesic effects.
Medicine: Although not marketed, it has been studied for its potential use as an analgesic.
Comparison with Similar Compounds
Phenazocine: Another opioid analgesic with a similar structure but different pharmacological profile.
Ethoheptazine: An opioid analgesic compared with Anazocine in terms of analgesic effects.
Propoxyphene: An open-chain opioid with similar analgesic properties.
Uniqueness of Anazocine: Anazocine’s unique bicyclic structure and its specific interactions with opioid receptors distinguish it from other similar compounds. Its development in the 1960s and subsequent studies have provided insights into its potential as an analgesic, although it was never marketed .
Properties
CAS No. |
16726-41-3 |
|---|---|
Molecular Formula |
C3H11ClN2 |
Molecular Weight |
110.58 g/mol |
IUPAC Name |
hydron;propan-2-ylhydrazine;chloride |
InChI |
InChI=1S/C3H10N2.ClH/c1-3(2)5-4;/h3,5H,4H2,1-2H3;1H |
InChI Key |
ILULYDJFTJKQAP-UHFFFAOYSA-N |
SMILES |
CC(C)NN.Cl |
Canonical SMILES |
[H+].CC(C)NN.[Cl-] |
Key on ui other cas no. |
16726-41-3 |
Pictograms |
Acute Toxic |
Related CAS |
2257-52-5 (Parent) |
Synonyms |
1-isopropylhydrazine 1-isopropylhydrazine hydrochloride 1-isopropylhydrazine monohydrochloride 1-isopropylhydrazine oxalate 1-isopropylhydrazine sulfate 1-isopropylhydrazine sulfate (2:1) isopropylhydrazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


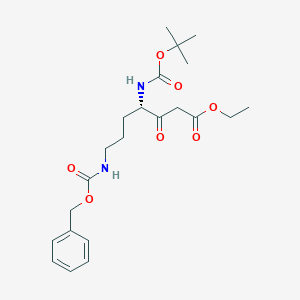
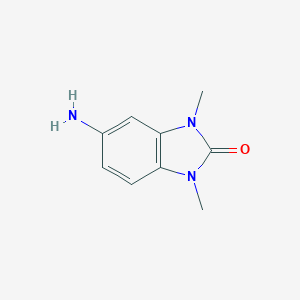
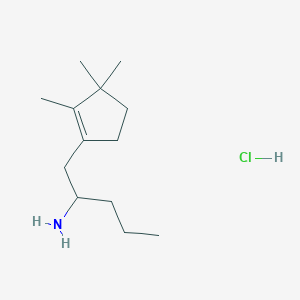
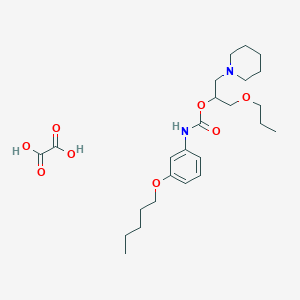
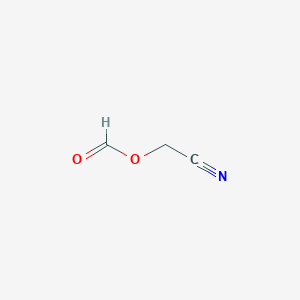
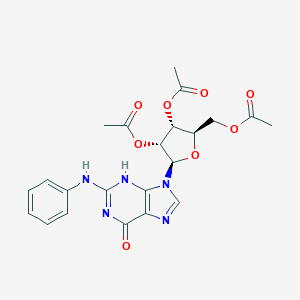
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)

